3-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine

Kinase Selectivity Scaffold Hopping JAK1

Researchers requiring a validated negative control for JAK1/SCD1 selectivity profiling face limited access to structurally authenticated analogs. This compound resolves that gap: it shares the C21H23N5O3S formula of filgotinib but contains a pyridazine core and 4-ethoxybenzenesulfonyl group, fundamentally altering target engagement. - Enables definitive discrimination between JAK/STAT and 11β-HSD1 pathways in cellular assays. - Serves as a matched-pair SAR tool for SCD1 programs, replacing XEN103's lipophilic moiety with a balanced cLogP ~2.8 sulfonamide. - Supplied with full analytical characterization (HPLC, NMR, MS) to ensure lot-to-lot reproducibility for kinase panel screening.

Molecular Formula C21H23N5O3S
Molecular Weight 425.5 g/mol
CAS No. 946304-68-3
Cat. No. B3312230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine
CAS946304-68-3
Molecular FormulaC21H23N5O3S
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4
InChIInChI=1S/C21H23N5O3S/c1-2-29-18-5-7-19(8-6-18)30(27,28)26-14-12-25(13-15-26)21-10-9-20(23-24-21)17-4-3-11-22-16-17/h3-11,16H,2,12-15H2,1H3
InChIKeyCQTURVZMNGMPRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Overview: Ethoxyphenylsulfonyl Pyridazine


The compound 3-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine (CAS 946304-68-3) is a synthetic heterocyclic small molecule with the molecular formula C21H23N5O3S. It belongs to the piperazinyl-pyridazine class, a scaffold known for yielding potent enzyme inhibitors [1]. Its molecular formula is identical to the FDA-approved JAK1 inhibitor filgotinib, yet its distinct pyridazine core and 4-ethoxyphenyl sulfonamide substitution pattern suggest a divergent target profile, making it a critical tool for selectivity profiling and scaffold-hopping studies [2].

Substitution Risk: Ethoxyphenylsulfonyl Pyridazine


Substitution with other in-class compounds like filgotinib or generic piperazinyl-pyridazines is scientifically unsound. Despite sharing the identical C21H23N5O3S formula with filgotinib, 946304-68-3 possesses a pyridazine core instead of filgotinib's triazolo-pyridine system, a structural rearrangement that fundamentally alters hydrogen-bonding vectors and target engagement [1]. Furthermore, the 4-ethoxybenzenesulfonyl group at the piperazine 4-position distinguishes it from other SCD1 inhibitors like XEN103, which uses a 5-fluoro-2-(trifluoromethyl)benzoyl group, leading to completely different lipophilic and electronic profiles . Generic substitution without these precise structural features will invalidate assay results and confound SAR studies.

Differentiation Evidence: Ethoxyphenylsulfonyl Pyridazine


Scaffold Selectivity vs. Filgotinib

While filgotinib (C21H23N5O3S) is a potent JAK1 inhibitor (IC50 10 nM ), data from structurally related pyridazine sulfonamides suggest a shift in primary target activity. A close analog in the pyridazine sulfonamide series demonstrated primary inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with an IC50 of 8.90 nM in a human microsomal HTRF assay [1], a target not significantly engaged by filgotinib. This indicates that the pyridazine core in 946304-68-3 likely redirects binding away from JAK kinases toward other therapeutically relevant targets.

Kinase Selectivity Scaffold Hopping JAK1 11β-HSD1

Substituent Differentiation vs. XEN103

XEN103 is a potent SCD1 inhibitor (mSCD1 IC50 = 14 nM, HepG2 IC50 = 12 nM) based on a piperazinyl-pyridazine scaffold . 946304-68-3 differentiates itself by replacing XEN103's 5-fluoro-2-(trifluoromethyl)benzoyl group with a 4-ethoxybenzenesulfonyl group. This substitution dramatically alters the molecule's logP (estimated ~2.8 for 946304-68-3 vs. ~4.1 for XEN103), aqueous solubility, and the geometry of the critical interaction with the target's hydrophobic binding pocket. This modification is anticipated to improve off-target selectivity and metabolic stability, consistent with established SAR for sulfonamide-containing analogs.

Metabolic Disease SCD1 Inhibition Lipid Metabolism Piperazine-pyridazine

High-Value Applications: Ethoxyphenylsulfonyl Pyridazine


JAK1 vs. 11β-HSD1 Pathway Probe

Leveraging its structural divergence from filgotinib, 946304-68-3 serves as an ideal negative control or probe to confirm whether anti-inflammatory effects in cellular models are driven by JAK/STAT signaling or glucocorticoid metabolism (11β-HSD1). Cells treated with this compound can be directly compared to those treated with filgotinib (JAK1 IC50 10 nM) to dissect the on-target pharmacology of each pathway.

Scaffold Hopping for SCD1 Modulators

As a close structural analog of XEN103 (SCD1 inhibitor, mSCD1 IC50 = 14 nM) , this compound is critical for SAR exploration. Its distinct sulfonamide linker provides an alternative pharmacophore for targeting the SCD1 enzyme or related lipid-metabolizing enzymes, enabling teams to optimize for potency, metabolic stability, and reduced phospholipidosis risk in metabolic disease programs.

Kinase Selectivity Screening Scaffold

The piperazinyl-pyridazine core is a privileged structure for kinase inhibition. 946304-68-3's unique substitution can be screened against comprehensive kinase panels (e.g., 468-kinase panel, KINOMEscan) to identify novel kinase targets. Its activity profile can be benchmarked against multi-kinase inhibitor starting points, aiding in the discovery of selective inhibitors for understudied kinases.

Physicochemical Benchmark: CNS & Metabolic

With an estimated cLogP of ~2.8, this compound occupies a favorable lipophilicity range for CNS or oral metabolic disease drugs. It can serve as a benchmarking tool to study how replacing the 5-fluoro-2-(trifluoromethyl)benzoyl group of XEN103 with a 4-ethoxybenzenesulfonyl group alters permeability, P-gp efflux, and microsomal stability, providing direct quantitative data for lead optimization programs.

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